molecular formula C18H28O5 B1590166 Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate CAS No. 40098-24-6

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

Cat. No. B1590166
CAS RN: 40098-24-6
M. Wt: 324.4 g/mol
InChI Key: RMSROFOPTSOXCN-UHFFFAOYSA-N
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Description

“Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate” is a chemical compound with the molecular formula C18H26O5 . It has a molecular weight of 322.40 . This compound is derived from cyclopentanone and heptan-1-ol.


Molecular Structure Analysis

The molecular structure of this compound involves a tetrahydropyran ring attached to a cyclopentenone structure, which is further connected to a heptanoate group . The tetrahydropyran ring is a six-membered ring with one oxygen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.40 . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Stereochemistry and Conformational Studies

Stereochemistry plays a crucial role in the reactivity and properties of chemical compounds. For instance, the study by Colantoni et al. (1978) investigated the stereochemistry of Grignard reactions on some δ-keto esters, revealing how solvent and reactant variations affect the outcome of these reactions. These insights can be applied to understand the reactivity of complex molecules like "Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate" in different environments (Colantoni et al., 1978).

Heterocyclic Chemistry

The synthesis and study of new heterocyclic systems, as explored by Holzer et al. (2003), are essential for the development of novel pharmaceuticals and materials. Such research provides a foundation for the synthesis and application of complex molecules including "Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate," showcasing the compound's potential in creating new heterocyclic structures with unique properties (Holzer et al., 2003).

Natural Product Synthesis

The synthesis of natural products often involves complex molecules like "Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate." Rybak and Hall (2015) discussed the stereoselective and regiodivergent cross-coupling of 2-ethoxydihydropyranyl boronates, illustrating how such methodologies could be utilized in the synthesis of diarylheptanoid natural products, highlighting the compound's relevance in natural product synthesis (Rybak & Hall, 2015).

Anticoagulant Activity

Research into the anticoagulant activity of heterocyclic compounds is vital for developing new therapeutic agents. Potapov et al. (2021) synthesized and characterized new compounds for their inhibitory activity against blood coagulation factors, demonstrating the potential of complex molecules for pharmaceutical applications. This indicates the broader implications of studying compounds like "Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate" in the development of anticoagulant drugs (Potapov et al., 2021).

Future Directions

The future directions of research and applications involving this compound are not clear from the available information. It’s worth noting that this compound is currently available for research use only .

properties

IUPAC Name

methyl 7-[3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h12,15,18H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSROFOPTSOXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC1=CC(CC1=O)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10529010
Record name Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

CAS RN

40098-24-6
Record name Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When an equivalent quantity of methyl 7-(3(RS)-hydroxy-5-oxocyclopent-1-en--yl)heptanoate is substituted for the methyl 7-(3(S)-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate and the procedure detailed in Part A substantially repeated, there is obtained methyl 7-(3(RS)-tetrahydropyran-2-yloxy-5-oxocyclopent-1-en-1-yl)heptanoate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
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Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
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Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
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Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Reactant of Route 5
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Reactant of Route 6
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

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